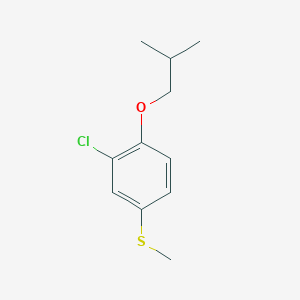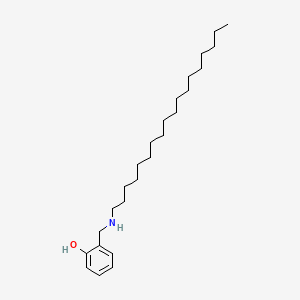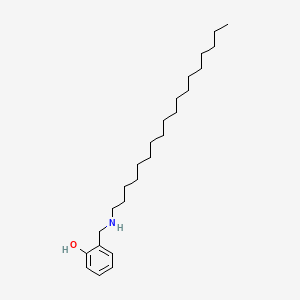
alpha-(Octadecylamino)cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Octadecylamino)cresol: is a chemical compound with the molecular formula C25H45NO . It is a derivative of cresol, where an octadecylamino group is attached to the alpha position of the cresol molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Octadecylamino)cresol typically involves the alkylation of cresol with octadecylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve high-quality products suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Alpha-(Octadecylamino)cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The hydroxyl group in cresol can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and halogenated cresols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-(Octadecylamino)cresol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of alpha-(Octadecylamino)cresol involves its interaction with specific molecular targets and pathways. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. It may also interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with cellular processes makes it a promising candidate for various applications .
Comparison with Similar Compounds
Similar Compounds
- Ortho-Cresol (2-methyl phenol)
- Meta-Cresol (3-methyl phenol)
- Para-Cresol (4-methyl phenol)
- Benzyl alcohol (alpha-cresol)
Uniqueness
Alpha-(Octadecylamino)cresol is unique due to the presence of the long octadecylamino chain, which imparts distinct chemical and physical properties. This structural modification enhances its solubility, stability, and potential biological activities compared to other cresol derivatives .
Properties
CAS No. |
85305-26-6 |
|---|---|
Molecular Formula |
C25H45NO |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
2-[(octadecylamino)methyl]phenol |
InChI |
InChI=1S/C25H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25(24)27/h17-18,20-21,26-27H,2-16,19,22-23H2,1H3 |
InChI Key |
MYDCQFVZLVMRIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl-](/img/structure/B12642984.png)
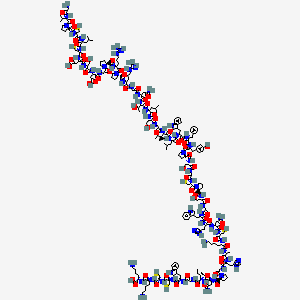
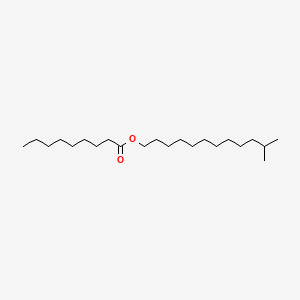
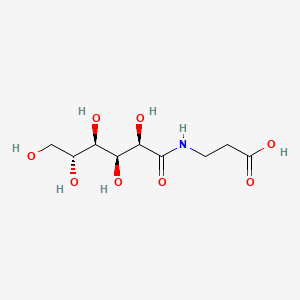
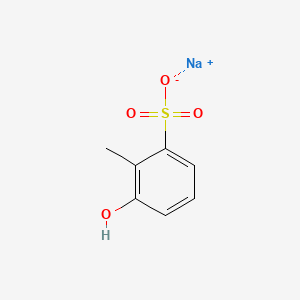

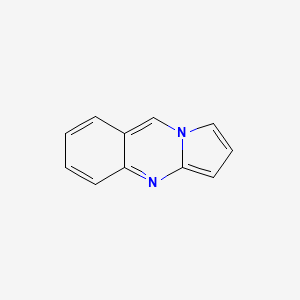
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(3-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12643026.png)

